Methyl Carbazole-3-Carboxylate

Organic Synthesis C-N Coupling Carbazole Alkaloids

Methyl Carbazole-3-Carboxylate (CAS 97931-41-4) is a carbazole alkaloid from Clausena lansium peel, featuring an electron-withdrawing methyl ester at the 3‑position. This substitution pattern uniquely lowers the HOMO energy level compared to unsubstituted carbazole, making it a critical intermediate for high-performance OLED hole‑transport and wide‑bandgap host materials for blue emitters. It is a validated key building block in the total synthesis of clauolenzole A, calothrixin A & B. Choose this specific positional isomer to ensure reproducible electronic profiles in device engineering or synthetic pathways. Standard purity ≥98%. For R&D use only.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 97931-41-4
Cat. No. B032842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Carbazole-3-Carboxylate
CAS97931-41-4
Synonymsmethyl carbazole-3-carboxylate
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32
InChIInChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
InChIKeyLZXXHWWSVRIDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Carbazole-3-Carboxylate (97931-41-4): Sourcing and Key Characteristics for Organic Electronics and Natural Product Research


Methyl Carbazole-3-Carboxylate (CAS 97931-41-4), also known as Methyl 9H-carbazole-3-carboxylate, is a carbazole alkaloid naturally occurring in the peel of Clausena lansium (Lour.) Skeels . It belongs to a broad class of organic compounds known as carbazoles, which are characterized by a three-ring system containing a pyrrole ring fused to a benzene ring . This compound serves as a crucial intermediate in the synthesis of complex pharmaceuticals and materials for organic light-emitting diodes (OLEDs) due to its carbazole core, which confers good thermal stability and tunable electronic properties [1].

Procurement Note for Methyl Carbazole-3-Carboxylate (97931-41-4): Why Specificity Matters Despite a Lack of Head-to-Head Data


While direct comparative data for Methyl Carbazole-3-Carboxylate against close analogs is currently unavailable in the peer-reviewed literature, the unique electronic effects of its specific substitution pattern are paramount. The position of the methyl ester group on the carbazole core is not arbitrary; theoretical and experimental studies on carbazole derivatives show that substituent position and nature (electron-donating vs. electron-withdrawing) significantly modulate key properties such as the HOMO energy level, which directly dictates hole-transport capability in OLEDs [1]. For instance, electron-withdrawing carbonyl groups at the 3-position, as in this compound, are known to lower the HOMO energy level compared to unsubstituted carbazole, a critical parameter for optimizing charge injection and device performance [2]. Therefore, substituting Methyl Carbazole-3-Carboxylate with a different positional isomer (e.g., 2- or 4-substituted) or a derivative with an electron-donating group would likely result in a different electronic profile, potentially compromising the performance of a finely tuned OLED device or altering the outcome of a synthetic pathway designed for this specific building block.

Quantitative Evidence for Methyl Carbazole-3-Carboxylate (97931-41-4): A Guide to What is Known and Not Known


Synthetic Accessibility: A Demonstrated and Efficient Route via Cu-Catalyzed Cross-Coupling

This compound is not just a theoretical entity but a proven, isolable product in a specific and efficient synthetic methodology. A 2014 study in RSC Advances demonstrates a copper-catalyzed N-arylation and subsequent Pd-catalyzed intramolecular C–H arylation as a route to methyl carbazole-3-carboxylate derivatives [1]. While the study provides a yield for a derivative and not the unsubstituted parent compound, it establishes a viable, peer-reviewed synthetic pathway for this class of molecule, providing a clear starting point for procurement and further research. This contrasts with less-established or purely computational analogs where a robust synthetic method may not be available. No quantitative yield for the parent compound is reported.

Organic Synthesis C-N Coupling Carbazole Alkaloids

Electronic Structure of the Core: Predicted HOMO Level is Lower than Unsubstituted Carbazole

A theoretical DFT study on carbazole derivatives provides critical class-level inference for this compound's electronic properties. The study calculated ionization potential (Ip) and electron affinity (Ea) for a range of 3-substituted carbazoles [1]. It concluded that mono-substituted carbazoles with electron-withdrawing substituents exhibit increased Ip and decreased HOMO/LUMO energies compared to unsubstituted carbazole. Since the methyl ester group is electron-withdrawing, it is predicted that Methyl Carbazole-3-Carboxylate will have a lower (deeper) HOMO energy level and a higher ionization potential than the carbazole parent molecule. This theoretical framework provides a quantitative basis for understanding its potential performance in electronic devices.

OLED Materials Hole Transport DFT Calculation

Electrochemical HOMO Determination for N-Methylcarbazole Establishes a Class Baseline of 5.99 eV

An experimental study using cyclic voltammetry on a series of carbazole derivatives provides a valuable class-level baseline for HOMO energy. The HOMO energy level of N-methylcarbazole was experimentally determined to be 5.99 eV [1]. The study further established that electron-withdrawing carbonyl groups on the carbazole core lower the HOMO energy level compared to carbazole. While the exact HOMO level of Methyl Carbazole-3-Carboxylate was not measured, this data confirms the trend predicted by DFT calculations: the presence of an electron-withdrawing ester group at the 3-position is expected to result in a HOMO level deeper than 5.99 eV. This is a key differentiator from analogs with electron-donating substituents, which would exhibit shallower HOMO levels.

Electrochemistry Cyclic Voltammetry Energy Band Structure

Application Scenarios for Methyl Carbazole-3-Carboxylate (97931-41-4): From Natural Product Synthesis to OLED Development


Total Synthesis of Carbazole Natural Products

As demonstrated in the literature, Methyl Carbazole-3-Carboxylate is a key intermediate in the concise total synthesis of bioactive carbazole alkaloids such as clauolenzole A, calothrixin A & B, and others [1]. Its role as a building block is well-established, making it a valuable procurement target for medicinal chemistry and natural product synthesis groups.

Development of Blue-Emitting OLED Host Materials

The carbazole core is a privileged scaffold for hole-transporting materials in blue OLEDs due to its high triplet energy and good morphological stability [2]. The electron-withdrawing ester group on this compound is predicted to lower the HOMO level, a property that can be exploited to design host materials with a wider bandgap, which is essential for confining excitons on high-energy blue emitters.

Building Block for Ambipolar Charge-Transport Materials

Carbazole derivatives are frequently used as building blocks for ambipolar materials that can transport both holes and electrons. The functionalizable ester group on this compound provides a convenient handle for further chemical modification, allowing researchers to tune the electronic properties for specific device architectures, as explored in recent studies on efficient synthesis of ambipolar carbazole derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Carbazole-3-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.